

preventing (Z-DEVD)2-Rh110 degradation during storage

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Compound of Interest

Compound Name: (Z-Asp-Glu-Val-Asp)2-Rh110

Cat. No.: B15551144

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Technical Support Center: (Z-DEVD)2-Rh110 Substrate

This guide provides troubleshooting and technical support for the proper storage, handling, and use of (Z-DEVD)2-Rh110, a fluorogenic substrate for caspase-3 and caspase-7.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for (Z-DEVD)2-Rh110?

A1: Proper storage is critical to prevent degradation and ensure assay reliability. Both lyophilized powder and reconstituted stock solutions must be stored correctly. Lyophilized powder should be stored at $\leq -20^{\circ}\text{C}$, desiccated, and protected from light.[1] Upon receipt, it is stable for at least 6 to 12 months under these conditions.[1][2] Reconstituted stock solutions in DMSO should be aliquoted into single-use volumes and stored at -20°C to avoid repeated freeze-thaw cycles.[2]

Q2: My negative control (no enzyme) shows high background fluorescence. Is the substrate degraded?

A2: High background fluorescence is a common indicator of substrate degradation. (Z-DEVD)2-Rh110 is a non-fluorescent bisamide compound.[3] Spontaneous hydrolysis or degradation can

release the highly fluorescent Rhodamine 110 (R110) molecule, leading to elevated background signals.^[4] This can result from:

- Improper Storage: Exposure to light, moisture, or elevated temperatures.
- Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is essential to prevent this.^{[2][5]}
- Contamination: Trace amounts of free R110 in lower-purity preparations can cause significant background.^{[2][4]}
- Extended Incubation: Very long incubation times at room temperature during the assay can lead to non-enzymatic hydrolysis.

Refer to the troubleshooting workflow below to diagnose the issue.

Q3: What is the best solvent for reconstituting and storing (Z-DEVD)2-Rh110?

A3: High-quality, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for reconstituting and storing (Z-DEVD)2-Rh110.^{[1][4][6]} A common stock solution concentration is 10 mM.^{[2][6]} Ensure the DMSO is anhydrous, as moisture can contribute to the hydrolysis of the substrate over time.

Q4: How many times can I freeze and thaw my (Z-DEVD)2-Rh110 stock solution?

A4: You should avoid repeated freeze-thaw cycles entirely.^{[2][5]} The best practice is to divide the initial stock solution into smaller, single-use aliquots immediately after preparation. This ensures that you only thaw the amount needed for a single experiment, preserving the integrity of the remaining stock.

Q5: Is the (Z-DEVD)2-Rh110 substrate sensitive to light?

A5: Yes. Like many fluorophores, Rhodamine 110 and its derivatives are light-sensitive. Both the lyophilized powder and solutions should be protected from light during storage and handling to prevent photobleaching and degradation.^{[1][3]} It is recommended to work with the substrate in a dimly lit environment and store it in amber vials or tubes wrapped in foil.

Storage and Handling Summary

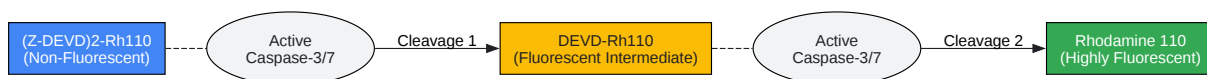
The following table summarizes the recommended conditions for storing and handling (Z-DEVD)2-Rh110.

Form	Storage Temperature	Recommended Solvent	Shelf Life	Key Handling Considerations
Lyophilized Powder	$\leq -15^{\circ}\text{C}$ to -20°C [2][4]	N/A	≥ 12 months[2]	Store desiccated and protected from light.[1]
Reconstituted Stock	-20°C [2][5][6]	Anhydrous DMSO[1][6]	Up to 6 months[1]	Aliquot into single-use volumes. Avoid freeze-thaw cycles.[2] Protect from light.[3]

Visual Guides and Workflows

Caspase-3/7 Cleavage Pathway

The (Z-DEVD)2-Rh110 substrate is a non-fluorescent molecule that becomes fluorescent upon cleavage by active caspase-3 or caspase-7. The process occurs in two steps, yielding a massive increase in signal. Cleavage of the first DEVD peptide results in a fluorescent monoamide intermediate, and subsequent cleavage of the second peptide releases the highly fluorescent Rhodamine 110 (R110) dye.[7][8][9]

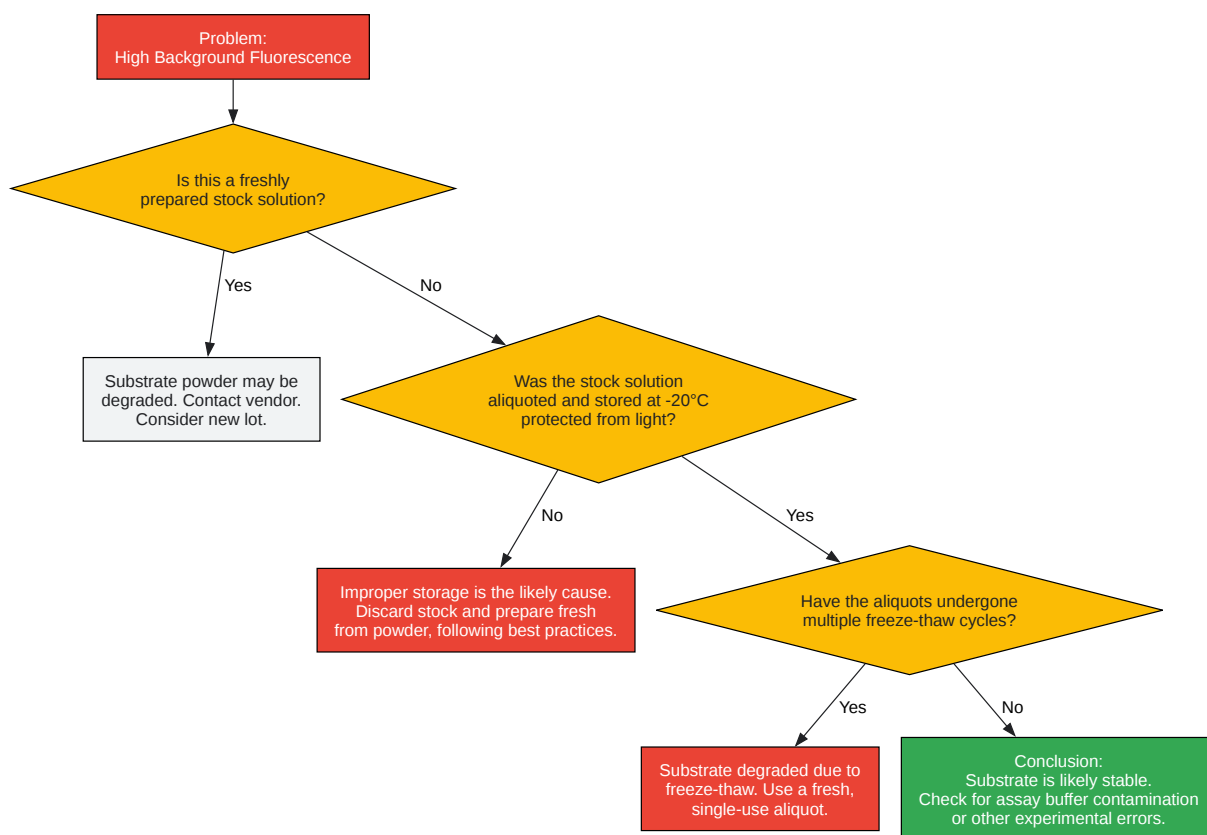


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Caspase-3/7 mediated cleavage of (Z-DEVD)2-Rh110.

Troubleshooting Workflow: High Background Fluorescence

If you are experiencing high fluorescence in your negative controls, follow this logical workflow to identify the potential source of substrate degradation.



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Workflow for troubleshooting substrate degradation.

Experimental Protocols

Protocol 1: Preparation of 10 mM (Z-DEVD)2-Rh110 Stock Solution

This protocol is based on a starting vial containing 1 mg of lyophilized powder. The molecular weight of (Z-DEVD)2-Rh110 is ~1515.44 g/mol .[\[6\]](#)

Materials:

- 1 mg vial of (Z-DEVD)2-Rh110
- High-quality, anhydrous DMSO
- Microcentrifuge tubes (amber or wrapped in foil)

Procedure:

- Briefly centrifuge the vial of lyophilized (Z-DEVD)2-Rh110 to ensure all powder is at the bottom.
- To prepare a 10 mM stock solution, add 65 μ L of anhydrous DMSO to the 1 mg vial.[\[2\]](#)[\[6\]](#)
- Vortex gently until the substrate is fully dissolved. The solution should be colorless.[\[2\]](#)
- Immediately divide the solution into single-use aliquots (e.g., 5-10 μ L) in light-protected microcentrifuge tubes.
- Store the aliquots at -20°C until use.

Protocol 2: Preparation of 2X Caspase-3/7 Assay Working Solution

This protocol provides a general recipe for a 2X working solution that can be mixed with an equal volume of cell lysate or sample.[\[2\]](#)[\[6\]](#)

Materials:

- 10 mM (Z-DEVD)2-Rh110 stock solution in DMSO

- 1 M Dithiothreitol (DTT)
- 100 mM EDTA
- 20 mM Tris Buffer, pH 7.4

Procedure:

- On the day of the experiment, thaw a single aliquot of the 10 mM (Z-DEVD)2-Rh110 stock solution.
- To prepare 10 mL of 2X Caspase 3/7 Assay Solution, combine the following reagents:[2][6]
 - 50 μ L of 10 mM (Z-DEVD)2-Rh110 stock solution
 - 100 μ L of 1 M DTT
 - 400 μ L of 100 mM EDTA
 - 10 mL of 20 mM Tris Buffer (pH 7.4)
- Mix thoroughly. This solution is now ready to be added to samples for the caspase activity assay.
- For the assay, mix equal volumes of the sample (e.g., cell lysate) and the 2X assay solution and incubate at room temperature for at least 1 hour, protected from light.[2]
- Monitor the increase in fluorescence at Ex/Em = ~490-500 nm / ~520-530 nm.[4][6]

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